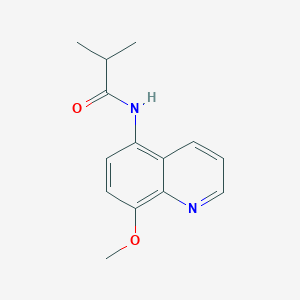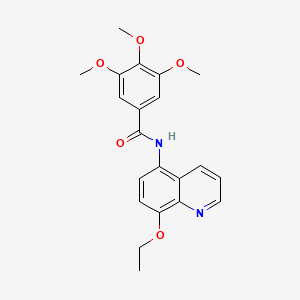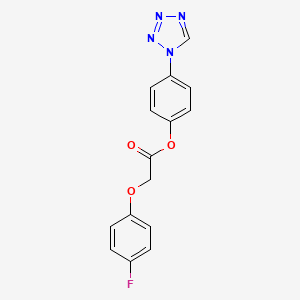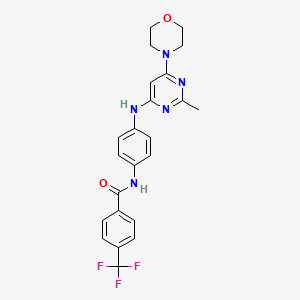![molecular formula C19H16FN5O B11335792 N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B11335792.png)
N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[7-(4-フルオロフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]アセトアミドは、トリアゾロピリミジン類に属する複雑な有機化合物です。この化合物は、トリゾロピリミジンコアに結合したフルオロフェニル基とフェニル基を含む独自の構造によって特徴付けられます。
準備方法
合成経路と反応条件
N-[7-(4-フルオロフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。反応は通常、トリアゾロピリミジンコアの調製から始まり、続いて置換反応によってフルオロフェニル基とフェニル基が導入されます。最後の段階では、トリアゾロピリミジン中間体をアシル化してアセトアミド誘導体を形成します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された合成経路が採用される場合があります。連続フロー化学や自動合成などの技術を使用して、生産規模を拡大できます。温度、圧力、溶媒の選択などの反応条件は、効率を最大化し、副生成物を最小限に抑えるために慎重に制御されます。
化学反応の分析
反応の種類
N-[7-(4-フルオロフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応により、還元された誘導体が生成されます。
置換: この化合物は、求核置換反応または求電子置換反応に参加することができ、その場合、官能基は他の基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: ハロゲン、アルキル化剤、アシル化剤などの試薬は、酸性または塩基性環境などのさまざまな条件下で使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成されるのに対し、還元によりアルコールまたはアミンが生成される可能性があります。置換反応は、さまざまな官能基を持つ幅広い誘導体をもたらす可能性があります。
科学研究への応用
N-[7-(4-フルオロフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]アセトアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探求するための研究が進められています。
産業: 新素材や化学プロセス開発に使用されています。
科学的研究の応用
N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
N-[7-(4-フルオロフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する経路には、酵素活性の阻害、シグナル伝達経路の改変、遺伝子発現の調節が含まれます。
類似化合物との比較
類似化合物
- N-[7-(4-クロロフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]アセトアミド
- N-[7-(4-ブロモフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]アセトアミド
- N-[7-(4-メチルフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]アセトアミド
独自性
N-[7-(4-フルオロフェニル)-5-フェニル-3,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-イル]アセトアミドは、フルオロフェニル基の存在により、化学反応性と生物活性に影響を与える可能性があるため、ユニークです。フッ素原子は、化合物の安定性を向上させ、生物学的標的との相互作用を変化させる可能性があり、さまざまな置換基を持つアナログとは区別されます。
特性
分子式 |
C19H16FN5O |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C19H16FN5O/c1-12(26)21-18-23-19-22-16(13-5-3-2-4-6-13)11-17(25(19)24-18)14-7-9-15(20)10-8-14/h2-11,17H,1H3,(H2,21,22,23,24,26) |
InChIキー |
RAJMFTOCXIHJQF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NN2C(C=C(NC2=N1)C3=CC=CC=C3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335713.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11335714.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11335720.png)


![2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11335742.png)
![Ethyl 2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11335754.png)


![N-(2-bromophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335767.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11335769.png)
![N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335772.png)
![2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}-N-(4-methoxybenzyl)ethanamine](/img/structure/B11335774.png)
![1-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11335782.png)
